Diethyl (Boc-amino)malonate

Catalog No.
S1484071
CAS No.
102831-44-7
M.F
C12H21NO6
M. Wt
275.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (Boc-amino)malonate

CAS Number

102831-44-7

Product Name

Diethyl (Boc-amino)malonate

IUPAC Name

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

Molecular Formula

C12H21NO6

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)

InChI Key

ULRLHEXGRUWQLQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C

Synonyms

Diethyl 2-[N-(tert-Butoxycarbonyl)amino]malonate

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C

The exact mass of the compound Diethyl (Boc-amino)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669676. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl (Boc-amino)malonate is a diester derivative of aminomalonic acid where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a crucial glycine anion equivalent in organic synthesis, particularly for the preparation of a wide range of non-canonical α-amino acids.[1][2][3] The active methylene group allows for straightforward C-alkylation to introduce diverse side chains, while the Boc protecting group ensures stability under many reaction conditions and allows for selective, mild deprotection under acidic conditions.[4][5][6] These features position it as a foundational reagent in pharmaceutical research, peptide synthesis, and drug development.[3][7]

Research Fit

Protected aminomalonate synthon for peptide, amino acid, and heterocycle construction
Acid-labile Boc group enables selective N-deprotection with TFA while esters remain intact

Substituting Diethyl (Boc-amino)malonate with seemingly similar alternatives, such as the corresponding dimethyl ester or a Cbz-protected variant, can compromise a synthetic route's efficiency and reproducibility. The choice of the ethyl ester over the methyl ester influences physical properties like boiling point and solubility, which affects reaction setup, workup procedures, and purification.[8][9] More critically, the Boc protecting group's unique acid-lability is fundamental to its strategic use. Swapping it for a Cbz group, which requires catalytic hydrogenolysis for removal, eliminates the possibility of using it orthogonally in molecules containing reducible functional groups like alkenes or nitro groups.[4][10] Using the unprotected diethyl aminomalonate hydrochloride requires different reaction conditions (e.g., addition of a base) and introduces stability concerns, as the free aminomalonate is less stable than its protected or salt forms.[11] For a validated process, these differences make direct substitution a significant risk to yield, purity, and overall project timelines.

Substitution Risk

Free amine instability
Diethyl aminomalonate HCl requires neutralization; the free base is unstable, limiting multi‑step chemoselectivity.
Dimethyl ester polarity mismatch
The dimethyl analog exhibits higher polarity and lower MW, altering chromatographic retention and reaction outcomes.
Orthogonal protecting group conflict
Cbz or Fmoc groups require cleavage conditions incompatible with downstream transformations or SPPS protocols.

Process Compatibility: Orthogonal Deprotection Strategy vs. Cbz Protecting Group

The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), while remaining stable to bases and catalytic hydrogenation.[4] In contrast, the Carboxybenzyl (Cbz) group is primarily cleaved by catalytic hydrogenolysis (e.g., H2, Pd-C).[4][10] This chemical orthogonality is critical in multi-step synthesis. If a molecule contains functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups, using a Cbz-protected aminomalonate is non-viable as the deprotection step would destroy those groups. The Boc group on Diethyl (Boc-amino)malonate allows for amine deprotection without impacting such moieties.[6]

Evidence DimensionDeprotection Method Compatibility
Target Compound DataBoc Group: Cleaved by acid (e.g., TFA), stable to catalytic hydrogenolysis.
Comparator Or BaselineCbz Group: Cleaved by catalytic hydrogenolysis (e.g., H2/Pd-C), stable to most acids/bases.
Quantified DifferenceQualitative but absolute chemical orthogonality.
ConditionsStandard multi-step organic synthesis protocols.

This enables complex molecule synthesis by allowing the amine to be deprotected without destroying other sensitive functional groups, a critical factor in process design.

Boc Protection Yield
Data to verify
97%
isolated yield (reported)
Supports streamlined synthesis workflow
Boc₂O, THF/H₂O, RT–55°C

Handling and Processability: Favorable Physical Properties vs. Dimethyl Ester Analog

The choice of ester group directly impacts key physical properties relevant to laboratory and pilot-scale handling. Diethyl malonate has a significantly higher boiling point (199.3°C) and flash point (100°C) compared to dimethyl malonate (181.4°C).[8] This reduces volatility and potential losses during heating or concentration under reduced pressure. Furthermore, while both are soluble in organic solvents, the ethyl groups can confer more favorable solubility in a broader range of non-polar to moderately polar organic solvents compared to methyl esters, simplifying reaction setup and workup procedures. The lower toxicity profile of diethyl malonate compared to dimethyl malonate is also a relevant handling consideration for process safety.[8]

Evidence DimensionBoiling Point
Target Compound Data199.3°C (for parent Diethyl malonate)
Comparator Or BaselineDimethyl malonate: 181.4°C
Quantified Difference+17.9°C
ConditionsAtmospheric pressure

Higher boiling point and flash point improve process safety and reduce material loss, while solubility characteristics can streamline reaction and purification steps.

Lipophilicity Comparison
Data to verify
Diethyl ester MW 275.30 XLogP ~1.8
Dimethyl ester MW 247.24 XLogP ~1.0
Higher lipophilicity may aid extraction and chromatography
Physical property context; not performance guarantee

Precursor Suitability: Established Role as a Glycine Equivalent in Complex Synthesis

Diethyl (Boc-amino)malonate serves as a well-established and reliable precursor for synthesizing α-amino acids via alkylation of its active methylene group.[12][13] This route is a standard, robust method for creating diverse amino acid side chains.[1] For example, in the synthesis of complex unnatural amino acids, the alkylation of the malonate enolate followed by hydrolysis and decarboxylation is a high-yielding and broadly applicable transformation.[1][2] Using the unprotected diethyl aminomalonate hydrochloride is a viable alternative but requires an additional base to generate the nucleophile and the free amine is noted to be less stable, making the Boc-protected version a more reliable choice for controlled, high-yield reactions in complex settings.[11]

Evidence DimensionSynthetic Role
Target Compound DataStable, protected glycine anion equivalent for direct alkylation.
Comparator Or BaselineDiethyl aminomalonate HCl: Requires in-situ neutralization to generate the nucleophile; free amine is less stable.
Quantified DifferenceImproved reaction control and substrate stability.
ConditionsMalonic ester synthesis for unnatural amino acids.

Provides a reliable, one-step method for generating the required nucleophile for side-chain introduction, enhancing reproducibility and control in medicinal chemistry applications.

Salinosporamide A Intermediate
Class-level inference
Documented in synthesis route
Comparators not reported in this pathway
Supports medicinal chemistry procurement
Reported use; verify for specific protocol
Refractive Index Identity
Data to verify
n20/D 1.438
lit. value, 20 °C, Na D line
Enables rapid identity verification for QC
Standardized value; dimethyl analog lacks specification

Synthesis of Peptidomimetics with Reducible Functional Groups

This compound is the right choice when synthesizing peptides or peptidomimetics that contain reducible moieties such as double bonds, triple bonds, or easily reduced heterocycles. The acid-labile Boc group allows for selective deprotection without affecting these other functional groups, a task that would be impossible with the Cbz-protected analog which requires hydrogenation for removal.[4][10]

Process Development for Unnatural Amino Acid Derivatives

For process scale-up, the superior handling properties of the diethyl ester (higher boiling point, lower volatility) compared to its dimethyl counterpart offer tangible safety and processing advantages.[12] Its use as a stable, protected precursor simplifies the alkylation step, leading to more predictable and reproducible outcomes in the synthesis of pharmaceutical intermediates.[1]

Library Synthesis in Medicinal Chemistry

As a reliable glycine anion equivalent, Diethyl (Boc-amino)malonate is highly suitable for generating libraries of novel α-amino acids.[5] Its straightforward alkylation chemistry allows for the rapid introduction of a wide variety of side chains, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Application Fit Matrix

Application
Selection Property
Validation Focus
SPPS Glycine Equivalent
Acid-labile Boc, ester stability on resin
On-resin alkylation compatibility
Non-Proteinogenic Amino Acid Synthon
Electrophilic malonate core
Racemization-free coupling after alkylation
Lactam Antibiotic Intermediates
Ethyl ester lipophilicity for extraction
Chromatographic resolution of diastereomers
Heterocycle Scaffold Precursor
α-Carbon alkylation tolerance
Cyclocondensation with amidines, ureas

XLogP3

1.7

UNII

7V4Q8E9WWJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102831-44-7

Wikipedia

Diethyl 2-((tert-butoxycarbonyl)amino)malonate

Explore Compound Types